molecular formula C6H11NO2 B13212152 3,3-Dimethylazetidine-2-carboxylic acid

3,3-Dimethylazetidine-2-carboxylic acid

Cat. No.: B13212152
M. Wt: 129.16 g/mol
InChI Key: AWQHNYKQPOONLR-UHFFFAOYSA-N
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Description

3,3-Dimethylazetidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a four-membered azetidine ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylazetidine-2-carboxylic acid typically involves the reduction of γ-chloro-α-(N-alkylimino)esters using sodium cyanoborohydride in methanol with acetic acid. This reaction can yield either γ-chloro-α-(N-alkylamino)esters at 0°C or 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters at reflux . Another method involves the reduction of alkyl 4-chloro-3,3-dimethyl-α-(N-alkylimino)butanoates with lithium aluminium hydride in diethyl ether .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3-dimethylazetidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence the conformation and stability of the resulting molecules. The steric hindrance provided by the dimethyl groups can affect the folding and interactions of proteins, potentially leading to novel biological activities .

Biological Activity

3,3-Dimethylazetidine-2-carboxylic acid, a non-proteinogenic amino acid, has garnered significant interest in biochemical and medicinal research due to its unique structural properties and potential biological activities. This compound is characterized by its four-membered azetidine ring and the presence of two methyl groups, which contribute to its steric hindrance and influence its interactions with biological macromolecules.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₁NO₂
  • Molecular Weight : 115.16 g/mol
  • Structure : The compound features a cyclic structure with a carboxylic acid functional group, enhancing its acidic properties.

The mechanism of action for this compound primarily involves its incorporation into peptides and proteins. This incorporation can modify the conformation and stability of these biomolecules due to the steric effects imparted by the dimethyl groups. Such modifications may lead to altered biological activities, including enzyme inhibition and modulation of protein interactions.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor or modulator of various enzymes. Its unique structure allows it to fit into active sites of enzymes, potentially altering their functionality. This property has implications for drug design and the development of novel therapeutic agents.

Protein Incorporation

Studies have shown that this compound can be incorporated into proteins in place of proline, leading to the formation of abnormal proteins with potentially altered biological activity. This characteristic makes it a valuable tool for studying protein folding and function.

Potential Therapeutic Applications

Due to its ability to influence protein structure and function, this compound is being investigated for its potential role in therapeutic applications. Its incorporation into peptide synthesis may lead to the development of novel therapeutics targeting various diseases .

Comparative Analysis with Similar Compounds

Compound Name Structure Type Unique Features
Azetidine-2-carboxylic AcidCyclic Amino AcidLacks steric hindrance from methyl groups
1-Aminocyclopropane-1-carboxylic AcidSmall Ring Amino AcidDistinct physiological roles in plants
ProlineNaturally Occurring Amino AcidPlays a crucial role in protein structure

Case Studies

  • Incorporation into Plant Metabolites
    • This compound has been identified as a naturally occurring metabolite in several plant species, including Convallaria majalis (lily of the valley). Its specific roles in plant biology are still under investigation but suggest involvement in normal plant functions.
  • Synthesis and Derivatives
    • Various synthetic methods have been developed for producing this compound, including transesterification reactions that yield derivatives with enhanced stability or modified biological activity. These derivatives are being explored for their potential applications in pharmaceuticals .

Research Findings

Recent studies highlight the following findings regarding the biological activity of this compound:

  • It exhibits significant potential as a chiral building block in organic synthesis.
  • Its ability to modulate enzymatic activity suggests applications in drug design.
  • The compound's structural similarities to proline allow it to serve as an analog in biochemical studies.

Properties

IUPAC Name

3,3-dimethylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQHNYKQPOONLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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